Cas no 496968-76-4 (2-{(1H-1,3-benzodiazol-2-yl)methylsulfanyl}-6-ethyl-3-phenyl-3H,4H-thieno2,3-dpyrimidin-4-one)

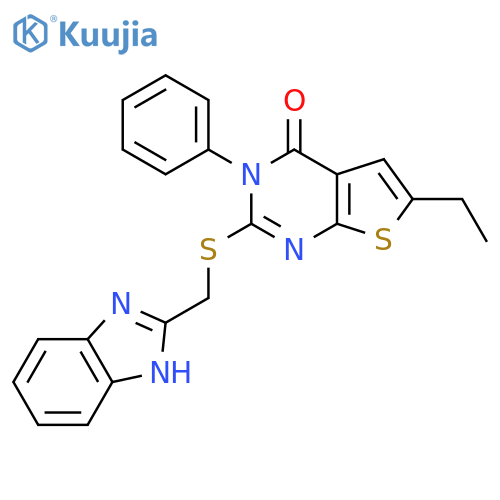

496968-76-4 structure

商品名:2-{(1H-1,3-benzodiazol-2-yl)methylsulfanyl}-6-ethyl-3-phenyl-3H,4H-thieno2,3-dpyrimidin-4-one

2-{(1H-1,3-benzodiazol-2-yl)methylsulfanyl}-6-ethyl-3-phenyl-3H,4H-thieno2,3-dpyrimidin-4-one 化学的及び物理的性質

名前と識別子

-

- 2-{(1H-1,3-benzodiazol-2-yl)methylsulfanyl}-6-ethyl-3-phenyl-3H,4H-thieno2,3-dpyrimidin-4-one

- AKOS024380572

- 2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-ethyl-3-phenylthieno[2,3-d]pyrimidin-4-one

- F1684-0484

- 2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-ethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

- Oprea1_560796

- 2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-6-ethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one

- 496968-76-4

-

- インチ: 1S/C22H18N4OS2/c1-2-15-12-16-20(29-15)25-22(26(21(16)27)14-8-4-3-5-9-14)28-13-19-23-17-10-6-7-11-18(17)24-19/h3-12H,2,13H2,1H3,(H,23,24)

- InChIKey: QQOKRVITQJKEQO-UHFFFAOYSA-N

- ほほえんだ: S1C(CC)=CC2C(N(C3C=CC=CC=3)C(=NC1=2)SCC1=NC2C=CC=CC=2N1)=O

計算された属性

- せいみつぶんしりょう: 418.09220356g/mol

- どういたいしつりょう: 418.09220356g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 29

- 回転可能化学結合数: 5

- 複雑さ: 638

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 115Ų

- 疎水性パラメータ計算基準値(XlogP): 5.3

2-{(1H-1,3-benzodiazol-2-yl)methylsulfanyl}-6-ethyl-3-phenyl-3H,4H-thieno2,3-dpyrimidin-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1684-0484-15mg |

2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-ethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one |

496968-76-4 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1684-0484-2μmol |

2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-ethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one |

496968-76-4 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1684-0484-25mg |

2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-ethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one |

496968-76-4 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F1684-0484-10μmol |

2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-ethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one |

496968-76-4 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1684-0484-40mg |

2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-ethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one |

496968-76-4 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F1684-0484-1mg |

2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-ethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one |

496968-76-4 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1684-0484-20μmol |

2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-ethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one |

496968-76-4 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1684-0484-2mg |

2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-ethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one |

496968-76-4 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1684-0484-30mg |

2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-ethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one |

496968-76-4 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1684-0484-5mg |

2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-ethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one |

496968-76-4 | 90%+ | 5mg |

$69.0 | 2023-05-17 |

2-{(1H-1,3-benzodiazol-2-yl)methylsulfanyl}-6-ethyl-3-phenyl-3H,4H-thieno2,3-dpyrimidin-4-one 関連文献

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

5. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

496968-76-4 (2-{(1H-1,3-benzodiazol-2-yl)methylsulfanyl}-6-ethyl-3-phenyl-3H,4H-thieno2,3-dpyrimidin-4-one) 関連製品

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量